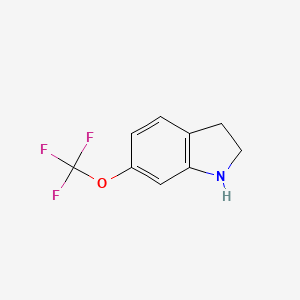

6-(Trifluoromethoxy)indoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Trifluoromethoxy)indoline is an organic compound with the chemical formula C9H8F3NO . It is used for dengue viral replication inhibitors . The compound appears as a colorless to light yellow crystal or powder .

Synthesis Analysis

The synthesis of 6-(Trifluoromethyl)indoline can be achieved from 4-Chloro-3-nitrobenzotrifluoride . A palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed, which provides a direct but controllable access to a variety of structurally diverse trifluoromethyl-containing indoles and indolines .Molecular Structure Analysis

The molecular formula of 6-(Trifluoromethoxy)indoline is C9H8F3NO . The molecular weight is 203.16 .Physical And Chemical Properties Analysis

6-(Trifluoromethoxy)indoline has a density of approximately 1.264 g/cm3 . Its boiling point is about 221.4 degrees Celsius . The compound is a liquid or solid at room temperature .Scientific Research Applications

Synthesis of Indolines and Indoles : A study demonstrated an efficient method for synthesizing indoline and indole derivatives using a deoxygenation reagent. This process is significant for the synthesis of compounds like 6-(Trifluoromethoxy)indoline (S. Asako et al., 2019).

Synthesis of Seco-Iso-Cyclopropylfurano[e]indoline (Seco-Iso-CFI) : Research focused on the synthesis of seco-iso-CFI, a derivative of indoline, demonstrating the application of these compounds in complex molecular structures (Pravin Patil et al., 2013).

Regioselective Bromination of Indolines : This study explored the selective bromination of indolines, a key step in the synthesis of 6-methoxyindolines and indoles, which could be related to the modification of 6-(Trifluoromethoxy)indoline (Y. Miyake & Y. Kikugawa, 1983).

Synthesis and Characterization of Triarylamines : A study on the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline, illustrating the potential of indoline derivatives in creating compounds with specific optical and electronic properties (K. Thomas & Payal Tyagi, 2010).

Reduction of Tricarbonyl(η6-Indole)chromium(0) Complexes : This research involved the reduction of indole chromium complexes to indoline complexes, highlighting the chemical versatility of indoline structures (F. Pigge et al., 1998).

Highly Regioselective Indoline Synthesis : The study reported a nickel/photoredox dual catalysis method for synthesizing indolines from iodoacetanilides and alkenes, demonstrating a novel approach to creating indoline derivatives (Sarah Z Tasker & T. Jamison, 2015).

Synthesis of 6’-Amino-5,7-Dibromo-2-Oxo-3’-(Trifluoromethyl)-1’H-Spiro[Indoline-3,4’-Pyrano[2,3-c]Pyrazole]-5’-Carbonitrile : This research involved the synthesis of a complex spirooxindole structure containing a trifluoromethyl group, relevant to the study of 6-(Trifluoromethoxy)indoline (Y. E. Ryzhkova et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .

Mode of Action

Indole derivatives are known to interact with various biological targets and can influence numerous cellular processes .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a cyp1a2 inhibitor . Its lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

Some halogenated indoles have been found to eradicate bacterial persister cells and biofilms, suggesting potential antimicrobial activity .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of indole derivatives .

properties

IUPAC Name |

6-(trifluoromethoxy)-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-2,5,13H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFUAUSGMISVFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethoxy)indoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.